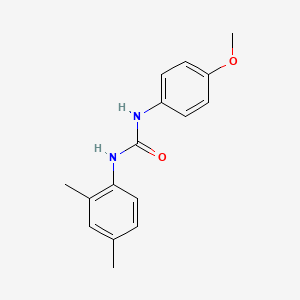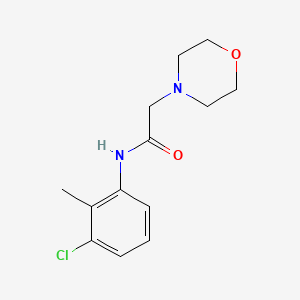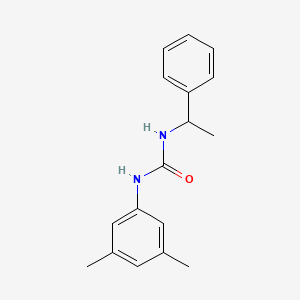
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)urea
Overview
Description
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless liquid that is highly soluble in polar solvents such as water, alcohols, and DMF. DMPU is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions.
Mechanism of Action
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)urea acts as a strong hydrogen bond acceptor due to the presence of the urea functional group. This allows it to activate nucleophiles by forming hydrogen bonds with them, which increases their reactivity. This compound can also act as a Lewis base, which allows it to coordinate with metal ions and activate them for catalysis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has been used in the synthesis of pharmaceuticals, which suggests that it may have therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)urea has several advantages in lab experiments. It is a highly versatile reagent that can be used in a variety of reactions. It is also highly soluble in polar solvents, which makes it easy to handle. However, this compound can be expensive and difficult to obtain. It also has a strong odor, which can be unpleasant.
Future Directions
There are several future directions for the use of N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)urea in organic synthesis. One potential application is in the synthesis of new pharmaceuticals. This compound could also be used in the development of new materials, such as polymers and catalysts. Additionally, there is potential for this compound to be used in green chemistry, as it is a relatively non-toxic reagent. Further research is needed to fully explore the potential applications of this compound in organic synthesis.
In conclusion, this compound is a versatile reagent that has a wide range of applications in organic synthesis. It is a powerful activator for nucleophiles and has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity. Future research should focus on exploring the potential applications of this compound in organic synthesis and green chemistry.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)urea is a popular reagent in organic synthesis due to its ability to act as a powerful activator for various nucleophiles. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of antiviral drugs, anti-inflammatory agents, and anticancer drugs. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-9-13(2)11-16(10-12)19-17(20)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZKGGYZXURLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4421409.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)
![N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421422.png)
![1-allyl-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B4421425.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421430.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4421456.png)
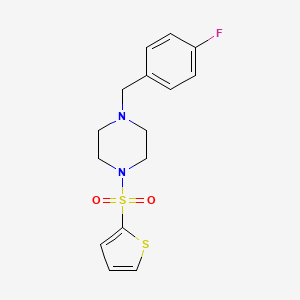
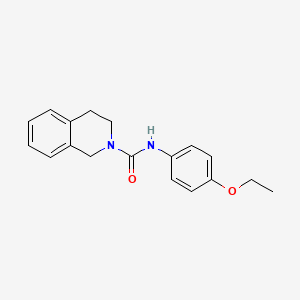
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
![5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4421483.png)
